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Compound of Interest

Compound Name: 6-Chloro-N-methylpyrazin-2-amine

Cat. No.: B1328755

An In-depth Technical Guide to 6-Chloro-N-
methylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N-methylpyrazin-2-amine is a substituted pyrazine derivative that serves as a
crucial building block in medicinal chemistry. Its structural features, particularly the reactive
chloro and methylamino groups on the pyrazine ring, make it a valuable intermediate for the
synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive
overview of its chemical structure, properties, a detailed experimental protocol for its synthesis,
and its significant role as a precursor in the development of Sodium-Glucose Cotransporter 2
(SGLT?2) inhibitors, a prominent class of antidiabetic drugs.

Chemical Structure and Identification

6-Chloro-N-methylpyrazin-2-amine is characterized by a pyrazine ring substituted with a
chlorine atom at position 6 and a methylamino group at position 2.

Caption: 2D Structure of 6-Chloro-N-methylpyrazin-2-amine.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 6-chloro-N-methylpyrazin-2-amine

2-Chloro-6-(methylamino)pyrazine, (6-Chloro-
Synonyms pyrazin-2-yl)-methyl-amine, 2-methylamino-6-

chloropyrazine

CAS Number 848366-38-1[1][2]
Molecular Formula CsHeCINs[1][2]
Molecular Weight 143.57 g/mol [1][2]
Canonical SMILES CNC1=NC(=CN=C1)CI

Physicochemical Properties

The physical and chemical properties of 6-Chloro-N-methylpyrazin-2-amine are summarized
below. The predicted values are based on computational models.

Table 2: Physicochemical Data

Property Value Source
Physical State Off-white solid [2]

Melting Point 80-83 °C [1][2]
Boiling Point 250.4 £+ 35.0 °C Predicted[2]
Density 1.338 + 0.06 g/cm3 Predicted[2]
pKa 1.07 £0.25 Predicted[2]
Storage Temperature 2-8 °C, protect from light [1112]

Synthesis and Experimental Protocols

The synthesis of 6-Chloro-N-methylpyrazin-2-amine is most efficiently achieved via a
nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a readily
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available dichloropyrazine precursor with methylamine. The greater electrophilicity of the
carbon at position 2 in 2,6-dichloropyrazine facilitates selective monosubstitution.

Work-up & Purification
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» >
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Caption: General experimental workflow for the synthesis of 6-Chloro-N-methylpyrazin-2-
amine.

Detailed Experimental Protocol: Synthesis from 2,6-
Dichloropyrazine

This protocol describes a plausible method for the synthesis of 6-Chloro-N-methylpyrazin-2-
amine based on established procedures for similar SNAr reactions on pyrazine rings.[2][3]

Materials:

e 2,6-Dichloropyrazine (1.0 eq)

e Methylamine solution (e.g., 40% in water or 2.0 M in THF) (1.1 - 1.5 eq)
e Anhydrous Tetrahydrofuran (THF) or a polar aprotic solvent like DMF

o Ethyl acetate (EtOAC)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine (saturated aqueous NaCl solution)
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e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

« Silica gel for column chromatography

o Hexanes and Ethyl Acetate for elution

Procedure:

» Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and
under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyrazine (1.0 eq) in
anhydrous THF.

o Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the methylamine solution
(1.1 eq) dropwise over 15-30 minutes, ensuring the internal temperature does not rise
significantly.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir for 12-24 hours. The reaction progress should be
monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., to 40-50
°C) may be required to drive the reaction to completion.

o Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a
separatory funnel and extract with ethyl acetate (3 x volumes).

e Washing: Combine the organic layers and wash sequentially with water, saturated aqueous
NaHCOs solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude
product.

« Purification: Purify the crude solid by column chromatography on silica gel, eluting with a
suitable solvent system (e.g., a gradient of 10-50% ethyl acetate in hexanes) to afford the
pure 6-Chloro-N-methylpyrazin-2-amine.
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o Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR
spectroscopy.

Spectroscopic Profile

While specific experimental spectra for 6-Chloro-N-methylpyrazin-2-amine are not widely
published, its spectroscopic characteristics can be reliably predicted based on its structure and
data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique Predicted Characteristics

o (ppm): ~7.7-7.9 (s, 1H, pyrazine-H), ~6.5-6.7

(s, 1H, pyrazine-H), ~5.0-5.5 (br s, 1H, N-H),
1H NMR ~3.0-3.1 (d, 3H, N-CHs). Note: The N-H proton

signal may be broad and its chemical shift can

vary with concentration and solvent.

3 (ppm): ~158 (C-NH), ~150 (C-Cl), ~135 (CH),
~110 (CH), ~28 (N-CHs).[4][5]

13C NMR

v (cm~1): 3350-3310 (N-H stretch, single weak-
medium band for secondary amine), 2950-2850

IR (C-H stretch), 1600-1550 (C=N/C=C stretch of
pyrazine ring), 1335-1250 (Ar C-N stretch), 800-
700 (C-Cl stretch).

m/z: Molecular ion [M]* at 143/145 (approx. 3:1
ratio due to 33CI/3”Cl isotopes). Key fragments

Mass Spec. may include loss of Cl ([M-CI]*), loss of CH3s
(IM-CHs]*), and other pyrazine ring
fragmentations.[2]

Applications in Drug Development

6-Chloro-N-methylpyrazin-2-amine is a key intermediate in the synthesis of pharmaceuticals.
[1] Its primary application is in the construction of Sodium-Glucose Cotransporter 2 (SGLT?2)
inhibitors, a class of drugs used to treat type 2 diabetes mellitus. The amine and chloro

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1328755?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methylpyrazine
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_2_Chloro_6_methylsulfanyl_pyrazine.pdf
https://www.benchchem.com/product/b1328755?utm_src=pdf-body
https://patents.google.com/patent/WO2018207111A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

functionalities allow for sequential chemical modifications, enabling the attachment of the
glycoside and other aryl moieties required for biological activity.

Role in SGLT2 Inhibitor Mechanism

SGLT2 is a protein located in the proximal tubules of the kidney responsible for reabsorbing
approximately 90% of the glucose filtered from the blood.[6] SGLT2 inhibitors, synthesized
using intermediates like 6-Chloro-N-methylpyrazin-2-amine, block this transporter. This
action prevents glucose from being reabsorbed back into the bloodstream and promotes its
excretion in the urine.

The resulting glucosuria leads to several therapeutic benefits:

Lowered Blood Glucose: Directly reduces hyperglycemia.[7]

Reduced Blood Pressure: Osmotic diuresis and natriuresis lead to a reduction in plasma
volume and blood pressure.[8][9]

Weight Loss: Due to the caloric loss from urinary glucose excretion.[6]

Cardio-Renal Protection: The mechanism is multifactorial, involving improved glomerular
hemodynamics, reduced oxidative stress, and beneficial metabolic shifts.[6][7]
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Caption: Mechanism of action for SGLTZ2 inhibitors synthesized from pyrazine intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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